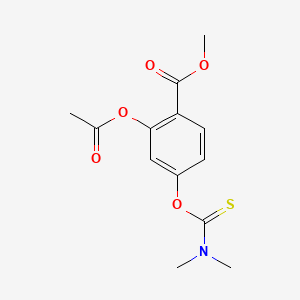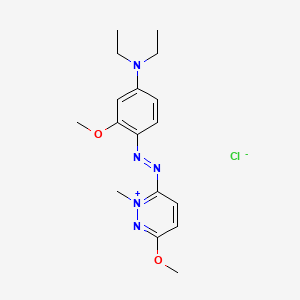
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their vibrant colors and chemical stability.
準備方法
The synthesis of 6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazonium salt of 4-(diethylamino)-2-methoxyaniline can be prepared by treating it with sodium nitrite and hydrochloric acid under cold conditions. This diazonium salt is then coupled with 3-methoxy-1-methylpyridazinium chloride under basic conditions to form the desired azo compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or stannous chloride, resulting in the formation of hydrazo compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes due to its vibrant color and stability. It also serves as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic and research applications.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
作用機序
The mechanism of action of 6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride involves its interaction with specific molecular targets. The azo group (N=N) in the compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoisomerization process is triggered by exposure to light, causing the compound to switch between its trans and cis isomers. This property is exploited in various applications, including photodynamic therapy and molecular switches .
類似化合物との比較
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride can be compared with other similar azo compounds, such as:
4,4’-Azobis(4-cyanopentanoyl chloride): Used as an initiator in radical polymerization reactions.
6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Known for its applications in dyeing and pigmentation.
4,6-Dihydroxy-2-methylpyrimidine azo derivatives: Used in the textile industry for their vibrant colors and stability .
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct photophysical properties and makes it suitable for a wide range of applications.
特性
CAS番号 |
94109-85-0 |
|---|---|
分子式 |
C17H24ClN5O2 |
分子量 |
365.9 g/mol |
IUPAC名 |
N,N-diethyl-3-methoxy-4-[(6-methoxy-2-methylpyridazin-2-ium-3-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C17H24N5O2.ClH/c1-6-22(7-2)13-8-9-14(15(12-13)23-4)18-19-16-10-11-17(24-5)20-21(16)3;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
CKAKYNSXMITSGB-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N=C(C=C2)OC)C)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


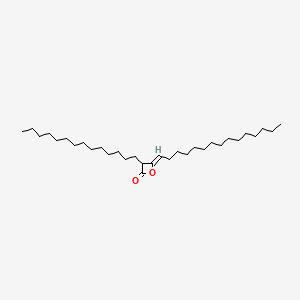

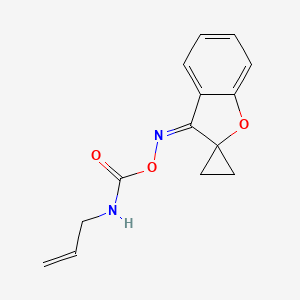
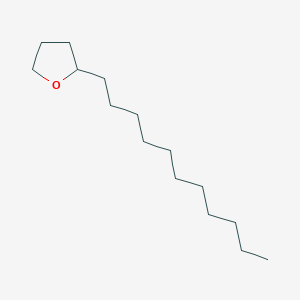
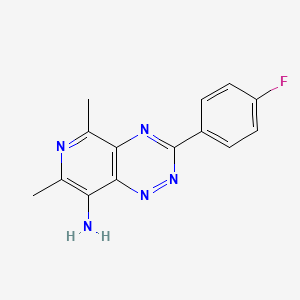
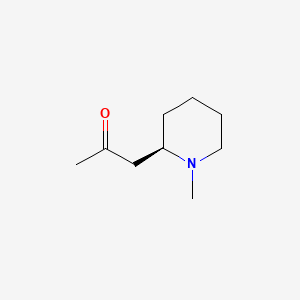

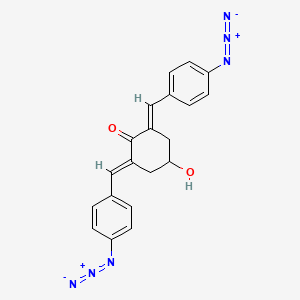
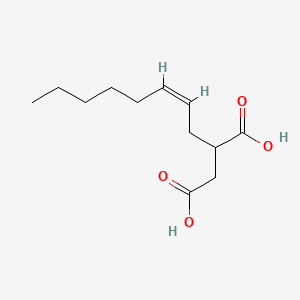
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
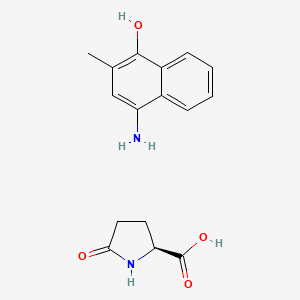

![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
